molecular formula C29H48 B12321055 Stigmastan-3,5-diene

Stigmastan-3,5-diene

Cat. No.: B12321055
M. Wt: 396.7 g/mol
InChI Key: ICCTZARHLGPHMT-UHFFFAOYSA-N
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Description

Introduction to Stigmasta-3,5-Diene

Systematic Nomenclature and Chemical Identity

Stigmastan-3,5-diene belongs to the stigmastane class of steroidal hydrocarbons, distinguished by a 29-carbon skeleton with methyl groups at positions 10 and 13. Its systematic IUPAC name, 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene , delineates its branched alkyl substituent and fused ring system. The compound’s stereochemistry, encoded in the InChIKey ICCTZARHLGPHMT-UHFFFAOYSA-N, confirms a trans configuration at critical ring junctions, which influences its molecular packing and intermolecular interactions.

Table 1: Key Identifiers and Physical Properties of this compound
Property Value Source
CAS Registry Number 4970-37-0
Molecular Formula C₂₉H₄₈
Molecular Weight 396.69 g/mol
Density 0.94 g/cm³
Boiling Point 480.3°C at 760 mmHg
Heat Capacity (Cₚ, gas) 1326.87–1523.66 J/mol·K

The SMILES string CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C encapsulates its topology, highlighting the ethyl and methyl branches on the aliphatic side chain. X-ray crystallography, though limited by conformational flexibility, suggests a planar cyclopenta[a]phenanthrene core stabilized by van der Waals interactions.

Historical Discovery and Early Characterization

The isolation of this compound traces to phytochemical investigations of Haloxylon salicornicum, a keystone species in arid Asian and North African rangelands. Initial reports in the early 21st century documented its presence in the plant’s lipophilic extracts, coinciding with efforts to catalog drought-resilient phytochemicals. Structural elucidation via nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) confirmed its identity, with diagnostic fragmentation patterns at m/z 396.376 ([M]⁺) and 381.352 ([M-CH₃]⁺).

Early studies emphasized its role in H. salicornicum’s ecological strategy, where it mitigates oxidative stress and herbivory in nutrient-poor soils. Subsequent detection in refined olive oil implicated thermal degradation of β-sitosterol during industrial processing, broadening interest in its formation kinetics and analytical applications.

Taxonomic Significance in Sterol Biochemistry

Within the sterol biosynthetic pathway, this compound represents a dehydrogenation product of stigmastanol, a process catalyzed by sterol Δ5,6-desaturases in plants. Unlike ubiquitous sterols such as sitosterol or campesterol, its conjugated diene system confers unique electronic properties, altering membrane fluidity and protein-sterol interactions in plant cells.

Table 2: Comparative Analysis of this compound and Related Sterols
Compound Double Bond Position Molecular Formula Biological Source
This compound 3,5 C₂₉H₄₈ Haloxylon salicornicum
β-Sitosterol 5 C₂₉H₅₀O Most vascular plants
Stigmasterol 5,22 C₂₉H₄₈O Soybean, calabar bean

In H. salicornicum, this compound’s accumulation correlates with enhanced drought tolerance, likely through modulation of cuticular wax permeability. Its taxonomic distribution remains restricted to select arid-adapted taxa, suggesting a specialized role in xeromorphic adaptation. Phylogenetic analyses of sterol profiles further position it as a chemotaxonomic marker for the Amaranthaceae family, aiding in species delineation within ecologically convergent lineages.

The compound’s absence in animal tissues underscores its exclusivity to plant metabolic pathways, particularly those interfacing with abiotic stress responses. Ongoing research seeks to unravel its potential in bioengineering crops for arid agroecosystems, leveraging its structural stability under thermal and oxidative duress.

Properties

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCTZARHLGPHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Formation from β-Sitosterol

The reaction proceeds via acid-catalyzed dehydration, where β-sitosterol ($$C{29}H{50}O$$) loses a water molecule to form this compound:
$$
\beta\text{-sitosterol} \xrightarrow[\text{H}^+]{180-240^\circ \text{C}} \text{this compound} + H_2O
$$
This transformation is favored under low-pressure conditions and in the presence of bleaching earths, which act as catalysts.

Optimization of Industrial Parameters

Industrial production is optimized by controlling:

  • Temperature : Elevated temperatures (above 200°C) increase reaction rates but risk thermal degradation of the product.
  • Catalysts : Acid-activated clay (e.g., montmorillonite) enhances dehydration efficiency by providing Brønsted acid sites.
  • Time : Prolonged bleaching steps (60–120 minutes) maximize conversion but reduce throughput.

A study on olive oil refining demonstrated that this compound concentrations correlate linearly with deodorization temperature ($$R^2 = 0.92$$). For instance, refining at 240°C for 90 minutes yielded approximately 12 mg/kg of this compound in olive oil, compared to negligible amounts in unrefined oils.

Laboratory-Scale Synthesis

While industrial methods dominate, laboratory-scale synthesis is employed for research-grade material. One approach involves the direct dehydration of β-sitosterol using p-toluenesulfonic acid (PTSA) in toluene under reflux. Key steps include:

  • Dissolving β-sitosterol in anhydrous toluene.
  • Adding PTSA (10 mol%) and heating at 110°C for 6 hours.
  • Purifying the product via silica gel chromatography.

This method achieves yields of 68–72%, with purity confirmed by gas chromatography–mass spectrometry (GC-MS).

Comparative Analysis of Preparation Methods

The table below summarizes the key characteristics of natural, industrial, and laboratory methods:

Method Yield Purity Scalability Primary Use
Natural Extraction <1% 85–90% Low Academic research
Industrial Refining 10–15 mg/kg oil 95–98% High Food industry byproduct
Laboratory Dehydration 68–72% >99% Moderate Pharmacological studies

Chemical Reactions Analysis

Types of Reactions

Stigmastan-3,5-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.

    Reduction: Hydrogenation can convert the diene structure into a more saturated form.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Halogens like chlorine or bromine can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, halogenated derivatives, and more saturated sterol compounds.

Scientific Research Applications

Food Industry Applications

Detection of Refinement in Oils
Stigmastan-3,5-diene serves as a marker for the refinement process in edible oils, particularly olive oil. During industrial refining, the content of this compound increases significantly, allowing for the differentiation between virgin and refined oils. Studies have shown that the quantification of this compound can effectively detect refined oils in virgin olive oils through high-resolution gas chromatography analysis .

Table 1: this compound Levels in Different Oil Types

Oil TypeThis compound Content (mg/kg)
Virgin Olive OilNegligible
Refined Olive OilSignificant levels detected
Corn OilModerate levels

Pharmacological Applications

Anti-inflammatory Properties
Recent research has highlighted the potential anti-inflammatory effects of this compound. In a study involving Portulacaria afra, molecular docking techniques revealed a high binding affinity for this compound with COX-1 and COX-2 enzymes, indicating its potential as an anti-inflammatory agent . The compound's ability to modulate inflammatory pathways suggests it could be developed into therapeutic agents for inflammatory diseases.

Analgesic Activity
The analgesic properties of this compound have also been validated through molecular docking studies. These findings suggest that this compound may provide pain relief and could be explored further for its application in pain management therapies .

Environmental Applications

Indicator of Oil Quality
In environmental chemistry, this compound is utilized as an indicator of oil quality and processing methods. Its presence in significant amounts in refined oils can help assess the authenticity of olive oil products marketed to consumers. This application is crucial in combating food fraud and ensuring product quality .

Case Studies

Case Study 1: Olive Oil Refining Process
A comprehensive study conducted on the deodorization process of olive oil demonstrated that various independent variables such as nitrogen flow and temperature significantly affect the formation of this compound. The research involved an experimental pilot plant setup where kinetic constants were determined to optimize refining conditions .

Case Study 2: Phytochemical Profiling
Another study focused on the phytochemical profiling of Portulacaria afra, where this compound was identified among other compounds. The study emphasized its antioxidant properties and potential health benefits, suggesting that further exploration could lead to new therapeutic applications .

Mechanism of Action

The mechanism of action of stigmastan-3,5-diene involves its interaction with cellular membranes and enzymes. As a sterol, it can integrate into cell membranes, affecting their fluidity and function. Additionally, its antioxidant properties may help neutralize free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Key Observations :

  • The absence of a hydroxyl group in this compound increases its hydrophobicity compared to β-sitosterol and stigmasterol, affecting solubility and membrane permeability .

Pharmacological Activity

Anti-inflammatory and Analgesic Effects

  • This compound : Binds COX-2 with −9.7 kcal/mol affinity, superior to isoxicam (−9.3 kcal/mol). It also targets multiple inflammation pathways (e.g., NF-κB), enhancing efficacy .
  • β-Sitosterol : Shows moderate anti-inflammatory activity (−8.2 kcal/mol binding to COX-2) but is less potent than this compound .

Analytical and Metabolic Profiles

GC-MS Detection

Compound Retention Time (min) Base Peak (m/z) Relative Abundance (Peak Area %)
This compound 18.2–19.8 145.1, 396.4 0.699–2.85 (varies by source)
γ-Tocopherol 19.0–19.1 416.4 0.716
β-Sitosterol 20.5–21.0 414.4 1.20–4.50

Note: this compound’s lower abundance in Physalis angulata (0.699%) compared to α-tocopherol (0.716%) suggests differential accumulation in plant tissues .

Metabolic Roles

  • In lentil plants, this compound levels decrease under Orobanche crenata infestation, unlike linolenic acid, indicating a stress-specific response .
  • In AS patients, this compound is a male-specific fecal biomarker, while ergost-5-en-3-ol is female-specific, highlighting gender-dependent metabolic pathways .

Q & A

Basic Research: How can researchers optimize GC-MS parameters to reliably detect Stigmastan-3,5-diene in complex plant extracts?

Methodological Answer:
this compound is often identified via GC-MS using retention time (RT) and base peak matching. For example, its RT ranges between 18.213–18.277 min (base peak 145.1) and 19.785–19.865 min (base peak 396.4) under different chromatographic conditions . To optimize detection:

  • Use a non-polar column (e.g., DB-5MS) with a temperature gradient starting at 50°C, ramping to 300°C.
  • Calibrate with reference standards for RT alignment and mass spectral library matching (e.g., NIST database ).
  • Confirm detection by comparing fragmentation patterns, particularly the m/z 396.4 base peak, which corresponds to its molecular ion [M]+ .

Basic Research: What chromatographic techniques are effective for isolating this compound from co-occurring sterols like β-sitosterol?

Methodological Answer:
Separation challenges arise due to structural similarities with other sterols. A validated approach includes:

  • Preparative TLC : Use silica gel plates with hexane:ethyl acetate (9:1) to resolve this compound (Rf ~0.6) from β-sitosterol (Rf ~0.4) .
  • Column Chromatography (CC) : Employ normal-phase silica gel with stepwise elution (hexane → hexane:EtOAc 95:5) to isolate fractions enriched with this compound .
  • HPLC : Reverse-phase C18 columns with isocratic methanol:acetonitrile (70:30) can further purify the compound .

Advanced Research: How can researchers resolve contradictions in chromatographic data for this compound across studies?

Methodological Answer:
Discrepancies in RT and base peaks (e.g., m/z 145.1 vs. 396.4 ) may stem from derivatization, column type, or ionization efficiency. To address this:

  • Cross-validate methods : Compare GC-MS and pyrolysis-GC-MS data, as pyrolysis at 500°C can generate this compound from sterol degradation, altering its detection profile .
  • Standardize derivatization : Use silylation (e.g., BSTFA) to enhance volatility and reproducibility .
  • Statistical analysis : Apply principal component analysis (PCA) to distinguish method-dependent variability from true compositional differences .

Advanced Research: What experimental designs are suitable for elucidating the anti-inflammatory mechanism of this compound in vivo?

Methodological Answer:
this compound is reported in anti-inflammatory fractions with phytol, β-sitosterol, and triterpenes . To isolate its specific role:

  • Fractionation : Use bioassay-guided isolation (e.g., carrageenan-induced paw edema model) to track activity through CC subfractions .
  • Knockout studies : Compare extracts from plant mutants lacking this compound biosynthesis.
  • Pathway analysis : Perform RNA-seq on treated tissues to identify downregulated pro-inflammatory markers (e.g., COX-2, TNF-α) .

Basic Research: How can this compound be distinguished from stereoisomers or structurally related dienes in natural product extracts?

Methodological Answer:

  • NMR spectroscopy : Compare 1H-NMR signals; this compound exhibits characteristic olefinic protons at δ 5.35–5.50 ppm (3,5-diene system) .
  • HRMS : Confirm exact mass (m/z 396.6914 [M]+) and isotopic pattern .
  • Co-injection experiments : Spiking samples with synthetic standards can confirm RT alignment in GC-MS .

Advanced Research: What role does this compound play in nanoparticle synthesis, and how can its reducing properties be quantified?

Methodological Answer:
this compound acts as a reducing/capping agent in Fe nanoparticle synthesis due to its conjugated diene system . To quantify its contribution:

  • FTIR kinetics : Monitor C=C stretching (1650 cm⁻¹) decay during Fe³+ reduction .
  • Comparative assays : Synthesize nanoparticles with/without this compound and measure size (TEM) and stability (zeta potential).
  • DPPH assay : Compare antioxidant capacity with Trolox equivalents to estimate electron-donating activity .

Basic Research: What quality control measures ensure the accuracy of this compound quantification in commercial reference materials?

Methodological Answer:

  • Purity checks : Use HPLC-ELSD (evaporative light scattering detection) to verify ≥95% purity, avoiding UV detection due to low chromophore activity .
  • Stability tests : Store standards at -20°C under argon to prevent oxidation of the 3,5-diene moiety .
  • Interlaboratory validation : Share samples with accredited labs for cross-confirmation via GC-MS and NMR .

Advanced Research: How can researchers integrate multi-omics data to explore the biosynthetic pathway of this compound in plants?

Methodological Answer:

  • Transcriptomics : Identify upregulated genes in tissues high in this compound (e.g., squalene synthase, sterol methyltransferases) .
  • Metabolomics : Correlate its abundance with precursors (e.g., squalene) via LC-MS/MS networks.
  • CRISPR-Cas9 : Knock out candidate genes (e.g., CAS1) in model plants to disrupt biosynthesis and confirm pathway steps .

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